3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is an organic compound that belongs to the class of quinolones It features a cyclopentyl group, a tetrahydroquinoline moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline core.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the tetrahydroquinoline core in the presence of a Lewis acid catalyst.
Formation of the Propanamide Group: The final step involves the acylation of the amine group on the tetrahydroquinoline core with a propanoyl chloride derivative under basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and Friedel-Crafts alkylation, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
- 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide
- 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hexanamide
Uniqueness
The uniqueness of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-cyclopentyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
InChI |
InChI=1S/C19H26N2O2/c1-2-21-17-10-9-16(13-15(17)8-12-19(21)23)20-18(22)11-7-14-5-3-4-6-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,22) |
InChI Key |
VXJDPZFFLBGJJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.